molecular formula C12H17N3O2 B12831414 Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate

Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate

Cat. No.: B12831414
M. Wt: 235.28 g/mol
InChI Key: BCPVYUUXSIHFKS-UHFFFAOYSA-N
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Description

Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate is a chemical compound with the molecular formula C12H17N3O2 It is a derivative of pyridine and diazepane, featuring a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate typically involves the reaction of pyridine-4-carboxylic acid with 1,4-diazepane in the presence of a methylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane derivatives: Compounds like 1,4-diazepane-1-carboxylic acid and its esters share structural similarities with Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate.

    Pyridine derivatives: Pyridine-4-carboxylic acid and its esters are also structurally related.

Uniqueness

This compound is unique due to its combination of a diazepane ring and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-17-12(16)10-3-5-14-11(9-10)15-7-2-4-13-6-8-15/h3,5,9,13H,2,4,6-8H2,1H3

InChI Key

BCPVYUUXSIHFKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N2CCCNCC2

Origin of Product

United States

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